Antepar
Description
Historical Trajectory of Piperazine (B1678402) Discovery and Early Chemical Characterization
The history of piperazine reveals its evolution from an early chemical curiosity to a key building block in drug development.
Initial Identification and Naming Conventions
Piperazines were originally named due to their chemical similarity with piperidine (B6355638), a cyclic amine found as part of the structure of piperine, a compound isolated from the black pepper plant (Piper nigrum) rsc.orgwikipedia.org. The "-az-" infix in "piperazine" denotes the presence of the two nitrogen atoms, distinguishing it from piperidine wikipedia.org. Despite the naming convention, piperazines are not derived from plants in the Piper genus wikipedia.org.
Early Academic Investigations and Solvent Applications
Early investigations into piperazine explored its chemical properties. It exists as a deliquescent solid with a saline taste and is freely soluble in water and ethylene (B1197577) glycol, although poorly soluble in diethyl ether wikipedia.org. Piperazine is commonly available industrially as the hexahydrate wikipedia.org. Its basicity is characteristic of a typical amine, with the pH of a 10% aqueous solution ranging from 10.8 to 11.8 wikipedia.org. The two pKb values are 5.35 and 9.73 at 25 °C wikipedia.org. Piperazine readily absorbs water and carbon dioxide from the air, forming a series of carbamates wikipedia.org.
Historically, piperazine was first used as a solvent for uric acid in the 19th century rsc.orgdrugbank.com. Its ability to dissolve uric acid and produce a soluble urate was noted outside the body, although clinical experience did not show equal success in this application nih.govdrugbank.com.
Piperazine has also found application as a solvent in carbon dioxide capture technologies due to its fast reaction rate with CO2, low volatility and viscosity, good energy performance, and resistance to thermal degradation and oxidation mdpi.comnationalcarboncapturecenter.comresearchgate.netresearchgate.net. Studies have investigated the use of aqueous piperazine solutions, sometimes in mixtures with other amines, for CO2 absorption and regeneration mdpi.comresearchgate.netresearchgate.net.
Emergence as a Chemotherapeutic Agent: Historical Context
The use of piperazine as a chemotherapeutic agent was introduced in 1953, initially for the treatment of certain worm infections nih.govdrugbank.com. Piperazine compounds, including Piperazine citrate (B86180) (known commercially as Antepar), were found to be effective against intestinal nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm or threadworm) nih.gov1mg.com. Piperazine mediates its anthelmintic action by paralyzing parasites, facilitating their expulsion from the host body nih.govdrugbank.com1mg.com. This neuromuscular effect is thought to involve agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor wikipedia.org. The selectivity of piperazine for helminths is attributed to differences between helminth and vertebrate GABA receptors wikipedia.org. Piperazine hydrate, piperazine adipate, and piperazine citrate are among the common anthelmintic piperazine compounds wikipedia.org. Piperazine was marketed by Bayer as an anthelmintic in the early 20th century wikipedia.org.
Significance of the Piperazine Moiety as a Privileged Scaffold in Drug Design and Development
The piperazine scaffold is considered a privileged structure in drug discovery due to its unique characteristics that enable the design and development of diverse therapeutic agents nih.govtandfonline.comresearchgate.netresearchgate.netrsc.orgencyclopedia.pub.
Structural Attributes and Chemical Reactivity Enabling Diverse Derivatization
The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions nih.govwisdomlib.orgacs.org. These nitrogen atoms are key to the scaffold's versatility. They are secondary amine groups, providing sites for diverse derivatization through reactions such as alkylation and acylation rsc.orgvulcanchem.com. The presence of two nitrogen atoms allows for the incorporation of two substituents within the same molecule researchgate.net. This structural arrangement facilitates the accessibility of electron pairs on the nitrogen atoms, contributing to piperazine's basicity researchgate.net. The chemical reactivity of piperazine makes it a valuable tool for linking different pharmacophores or serving as a scaffold for groups important for interaction with target macromolecules tandfonline.com. The proper substitution of the piperazine ring can lead to compounds with attractive properties acs.org.
Role in Modulating Pharmacological Properties across Therapeutic Areas
The piperazine moiety plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates tandfonline.comencyclopedia.pubresearchgate.net. The basic nature of the nitrogen atoms, with appropriate pKa values, can enhance the water solubility of drug-like molecules, which is important for bioavailability nih.govencyclopedia.pub. The ability to introduce hydrogen bond acceptors and hydrophobic groups through substitutions on the nitrogen atoms allows for tuning interactions with biological targets nih.gov.
Piperazine-containing compounds exhibit a broad spectrum of biological activities and are found in drugs across numerous therapeutic areas, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, and antidiabetic agents nih.govwisdomlib.orgresearchgate.netresearchgate.net. Minor modifications to the piperazine nucleus can result in significant variations in the medicinal potential of the resulting molecules wisdomlib.orgresearchgate.net. Structural modifications, including substitutions and the introduction of functional groups, can alter physicochemical properties and interactions with biological targets, influencing receptor binding affinity and selectivity researchgate.net. The conformational flexibility of the piperazine ring can also be modulated by incorporating it into more complex polycyclic structures tandfonline.com.
The significance of the piperazine scaffold is underscored by its prevalence in commercially available drugs researchgate.netrsc.org. It ranks as one of the most frequently used nitrogen heterocycles in pharmaceutical small molecule drugs rsc.orgencyclopedia.pub. Piperazine derivatives have been investigated for their potential in various applications, including neurological disorders, cancer research, and as chemosensitizers to address multidrug resistance in bacteria researchgate.netontosight.aifrontiersin.org.
Here is a table summarizing some key properties of Piperazine:
| Property | Value | Source |
| Molecular Formula | C4H10N2 | nih.gov |
| Molecular Weight | 86.14 g/mol | nih.gov |
| Appearance | White crystalline solid | wikipedia.org |
| Melting Point | 106 °C (223 °F; 379 K) | wikipedia.org |
| Boiling Point | 146 °C (295 °F; 419 K) Sublimes | wikipedia.org |
| Solubility in Water | Freely soluble | wikipedia.org |
| Acidity (pKa) | 9.8 | wikipedia.org |
| Basicity (pKb) | 4.19 | wikipedia.org |
Scope and Research Imperatives of Piperazine-Based Compounds in Contemporary Chemical Research
The piperazine scaffold holds an inimitable position in contemporary chemical research due to its versatile structure and the wide spectrum of biological activities exhibited by its derivatives. thieme-connect.comjapsonline.com Researchers are actively exploring piperazine-based compounds for a broad range of therapeutic applications, driven by the scaffold's favorable properties and the potential for structural modification to fine-tune activity and selectivity. researchgate.netwisdomlib.org
The research imperatives for piperazine-based compounds are multifaceted, focusing on the design and synthesis of novel derivatives with enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity. researchgate.netthieme-connect.comresearchgate.net The scaffold serves as a privileged structure in drug discovery, meaning it is frequently found in biologically active compounds and can be readily modified to target different biological pathways and receptors. researchgate.netresearchgate.netresearchgate.net
Contemporary research highlights the application of piperazine derivatives in numerous therapeutic areas. These include, but are not limited to, the development of agents with activity against:
Central Nervous System (CNS) Disorders: Piperazine derivatives have shown promise as antipsychotic, antidepressant, and anxiolytic agents, often interacting with monoamine pathways. wisdomlib.orgnih.gov
Cancer: The piperazine scaffold is considered an attractive motif for the development of novel anticancer agents. researchgate.netresearchgate.netresearchgate.netucf.edu Research is ongoing to identify piperazine-based compounds that target various mechanisms involved in cancer progression, such as enzyme inhibition and modulation of transporter proteins. ucf.edu
Infectious Diseases: Piperazine derivatives are being investigated for their antimicrobial, antiviral, and antifungal properties. researchgate.netjapsonline.comresearchgate.netresearchgate.netontosight.aiarabjchem.org Studies have explored their potential against bacteria, fungi, and viruses, including HIV. japsonline.comarabjchem.org
Inflammation and Pain: Research indicates the potential of piperazine derivatives as anti-inflammatory and analgesic agents, suggesting their ability to modulate pathways involved in these processes. thieme-connect.comresearchgate.netontosight.ai
Other Therapeutic Areas: The versatility of the piperazine scaffold extends to research in cardiovascular agents, antimalarials, antidiabetics, and more. wisdomlib.orgresearchgate.netresearchgate.netresearchgate.net
Detailed research findings demonstrate the ongoing efforts in synthesizing and evaluating novel piperazine derivatives. For example, recent studies have explored piperazine analogs incorporating azole moieties for antimicrobial and antioxidant activities, showing that structural variations can significantly impact biological outcomes. japsonline.com Another area of research involves the synthesis of piperazine-based compounds as potential anti-cancer agents targeting specific proteins like FUBP1 and LAT1 in pancreatic cancer cells. ucf.edu The development of piperazine derivatives as multi-target compounds is also being pursued for complex diseases like Alzheimer's, aiming to address multiple pathological factors. nih.gov
The synthetic accessibility of piperazine scaffolds through various methods, including isocyanide-based multicomponent reactions, further fuels research in this area, allowing for the efficient generation of diverse piperazine-derived chemotypes for biological screening. thieme-connect.com
The research imperatives for piperazine-based compounds are driven by the need for new and improved therapeutic agents across a wide range of diseases. The inherent properties of the piperazine ring, coupled with the ability to introduce diverse substituents, make it a valuable and continuously explored scaffold in contemporary chemical biology and medicinal chemistry research.
Here is a table summarizing some reported biological activities of piperazine derivatives from the literature:
| Biological Activity | Examples of Research Focus Areas | Source Indices |
| Antimicrobial | Antibacterial, Antifungal | researchgate.netjapsonline.comresearchgate.netresearchgate.netontosight.ai |
| Antiviral | HIV, general antiviral agents | researchgate.netresearchgate.netresearchgate.netarabjchem.org |
| Anticancer | Various cancer types, enzyme inhibitors, transporter modulators | researchgate.netresearchgate.netresearchgate.netucf.edu |
| CNS Activity | Antipsychotic, Antidepressant, Anxiolytic | wisdomlib.orgresearchgate.netresearchgate.netnih.gov |
| Anti-inflammatory/Analgesic | Modulation of inflammatory and pain pathways | thieme-connect.comresearchgate.netontosight.ai |
| Antioxidant | Free radical scavenging | japsonline.comresearchgate.netarabjchem.org |
| Antimalarial | Targeting malaria parasites | researchgate.netresearchgate.netresearchgate.net |
| Cardiovascular | Antiarrhythmics, Antihypertensives | wisdomlib.org |
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXALWLRYIJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921081 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6, 14396-16-8, 113484-97-2 | |
| Record name | Piperazine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC203336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Derivatization Strategies of Piperazine
Foundational Synthesis Pathways of Piperazine (B1678402)
Early methods for synthesizing piperazine often involved the cyclization of suitable linear precursors.
Ammoniation of Ethylene (B1197577) Diamine Precursors
One historical and industrially relevant method for producing piperazine involves the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. This reaction is primarily utilized for the production of ethylenediamine (B42938), with piperazine forming as a co-product. The process yields a mixture containing ethylenediamine, diethylenetriamine (B155796), aminoethylpiperazine, and other related linear and cyclic ethyleneamines, from which piperazine is subsequently separated. wikipedia.orgchemicalbook.comatamanchemicals.comacs.orgnih.gov
Reduction of Pyrazine (B50134)
Piperazine can also be synthesized by the reduction of pyrazine. This transformation typically involves the hydrogenation of the aromatic pyrazine ring to the saturated piperazine ring. Historically, this reduction could be achieved using reagents such as sodium in ethanol (B145695) wikipedia.orgchemicalbook.com. More recent developments include iridium-catalyzed asymmetric hydrogenation of activated pyrazines to yield chiral piperazines with high enantioselectivity researchgate.netthieme-connect.comacs.org.
Optimized and Efficient Synthesis Routes (e.g., N-β-hydroxyethyl ethylenediamine as a starting material)
More efficient and optimized routes for piperazine synthesis have been developed to improve yields and selectivity. A particularly efficient route utilizes N-β-hydroxyethyl ethylenediamine as a starting material hbu.edu.cngoogle.com. Other raw materials, such as diethylenetriamine and ethanolamine, can also be used hbu.edu.cn. Continuous synthesis methods using fixed-bed reactors and specific catalysts, such as those based on Ni, Cu, Zn, and Fe on γ-Al2O3, have been explored for the synthesis of piperazine and its derivatives from materials like N-β-hydroxyethyl ethylenediamine google.com.
Advanced Synthetic Methodologies for Piperazine Derivatives
The presence of two secondary amine groups in piperazine allows for a wide range of derivatization reactions, leading to numerous substituted piperazines with diverse applications.
N-Alkylation and N-Arylations
N-alkylation of piperazine involves the substitution of hydrogen atoms on the nitrogen atoms with alkyl groups. This can be achieved by reacting piperazine with alkyl halides or other alkylating agents mdpi.comambeed.com. For selective monoalkylation, strategies involving the use of protected piperazine, such as Boc-protected piperazine, are often employed to avoid the formation of dialkylated products researchgate.net. Reductive amination and the reduction of carboxyamides are also important methods for synthesizing N-alkyl piperazine analogs mdpi.com.
N-arylation, the introduction of an aryl group onto the nitrogen atom, is another crucial derivatization strategy. Palladium-catalyzed methods, such as Buchwald-Hartwig amination, are widely used for the N-arylation of amines, including piperidine (B6355638) (a related cyclic amine) with aryl halides tandfonline.com. Copper catalysts are also frequently employed in N-arylation reactions tandfonline.combeilstein-journals.org. Selective N-arylation of piperazine can be achieved using specific catalyst systems, such as Ni(0) associated with 2,2′-bipyridine, allowing for the synthesis of N-aryl or N,N′-diaryl piperazines researchgate.net. Diaryliodonium salts have also been used as arylating agents for the N-arylation of tertiary sp3-nitrogen atoms in compounds like DABCO, which can serve as precursors for 1,4-disubstituted piperazines acs.org.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis plays a significant role in the synthesis of substituted piperazines through cyclization reactions. One approach involves palladium-catalyzed modular synthesis where a propargyl unit couples with diamine components to form substituted piperazines and related nitrogen heterocycles organic-chemistry.orgnih.govacs.org. These reactions often proceed with good yields and high regio- and stereochemical control nih.govacs.org. Palladium-catalyzed carboamination reactions of alkene derivatives have also been employed for the synthesis of substituted piperazines, generating cyclic structures and stereocenters in a single step nih.gov.
Visible-Light-Promoted Annulation Protocols
Visible-light-promoted annulation protocols have emerged as efficient and environmentally friendly methods for synthesizing substituted piperazines. researchgate.netorganic-chemistry.orgacs.org One such protocol involves a decarboxylative annulation reaction between a glycine-based diamine and various aldehydes. researchgate.netorganic-chemistry.orgacs.org This method, known as the CarboxyLic Amine Protocol (CLAP), utilizes iridium-based complexes, such as [Ir(ppy)2(dtbpy)]PF6, and carbazolyl dicyanobenzene (4CzIPN) as photocatalysts under mild conditions. organic-chemistry.orgacs.orgacs.org The reaction can be performed in both batch and continuous flow modes, providing access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.orgacs.orgacs.org This approach offers a safer alternative to methods involving toxic reagents. organic-chemistry.org
Diol-Diamine Coupling Approaches
The synthesis of 1,4-diazacycles, including piperazines, can also be achieved through diol-diamine coupling reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.org A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to effectively catalyze this coupling, enabling the synthesis of piperazines and diazepanes. researchgate.netorganic-chemistry.orgorganic-chemistry.org This method can proceed via either two sequential N-alkylations or an intermediate tautomerization pathway. researchgate.net The conditions are tolerant of different amines and alcohols, making them relevant for the synthesis of compounds used in medicinal platforms. researchgate.netorganic-chemistry.orgorganic-chemistry.org Examples include the synthesis of drugs like cyclizine (B1669395) and homochlorcyclizine. researchgate.netorganic-chemistry.org
Nucleophilic Displacement and Amidation Reactions for Bridged Derivatives
Nucleophilic displacement and amidation reactions are valuable tools for the synthesis of bridged piperazine derivatives. google.comgoogle.com For instance, novel piperazine-bridged tacrine (B349632) binary derivatives have been synthesized using a method that involves the preparation of chloroacetyltacrine, followed by a nucleophilic substitution reaction with piperazine. google.com The resulting compound can then undergo condensation with other chloroacetyl compounds. google.com Selective reduction of the amide bond in these derivatives can yield different types of binary compounds. google.com This approach can leverage the properties of the piperazine ring to improve water solubility and adjust the lipid-water partition coefficient of the resulting compounds. google.com Another example involves the preparation of bridged piperazine derivatives using 4-hydroxypiperazine as a starting material, followed by a sequence of protection, condensation, nucleophilic substitution, and amidation reactions. google.com Nucleophilic substitution reactions are also employed in the synthesis of piperazine-bridged 4-aminoquinoline (B48711) 1,3,5-triazine (B166579) derivatives. sphinxsai.com
Chemo- and Regioselective Functionalization of the Piperazine Ring
Achieving chemo- and regioselective functionalization of the piperazine ring is crucial for synthesizing specific piperazine derivatives. While substitution at the nitrogen atoms is relatively common, functionalization at the carbon atoms presents more synthetic challenges. mdpi.commdpi.comencyclopedia.pub
Strategies for Carbon-Atom Substitutions on the Piperazine Ring
Traditional methods for introducing substituents at the carbon atoms of piperazines can be lengthy and limited by the availability of starting materials. mdpi.comencyclopedia.pub However, significant advancements have been made in C-H functionalization strategies for the piperazine ring. mdpi.comencyclopedia.pubresearchgate.net These approaches offer new avenues for accessing defined substitution patterns. mdpi.comencyclopedia.pub Examples include photoredox C-H functionalization methods, such as the photoredox CLAP protocol, which allows access to diverse C2-substituted piperazines through the decarboxylative cyclization of aldehydes and amino-acid-derived diamines. mdpi.com Other strategies involve copper-mediated oxidation to form α-aminyl radicals that cyclize with imines. mdpi.comencyclopedia.pub Despite these advances, only a minority of currently utilized piperazines in medicinal chemistry feature substituents on the carbon atoms. mdpi.comresearchgate.net
Synthesis of Chiral Piperazine Derivatives
The synthesis of chiral piperazine derivatives is important for developing compounds with specific stereochemistry, which can impact their biological activity. Chiral piperazines can be synthesized through various methods, including asymmetric reduction and cyclization reactions. thieme-connect.comresearchgate.netthieme-connect.com One approach involves the asymmetric reduction of ethyl dimethoxy-bi-2-naphthyloxoacetate using a chiral oxazoborolidine catalyst, followed by cyclization with 1,2-diamines to obtain chiral piperazine derivatives. thieme-connect.comresearchgate.netthieme-connect.com Another strategy involves the synthesis of chiral piperazines via the hydrogenation of pyrazines activated by alkyl halides, which can yield 3-substituted as well as 2,3- and 3,5-disubstituted piperazines with high enantioselectivity. acs.org Exploiting the chiral pool, methods have been developed for the synthesis of homochiral cis-2,5-disubstituted piperazines derived from natural amino acids. rsc.org
Derivatization for Specialized Research Applications (e.g., Probes, Conjugates)
Piperazine derivatives are utilized in specialized research applications, including the development of probes and conjugates. The ability to derivatize the piperazine ring allows for the incorporation of functional groups suitable for specific research needs. For instance, piperazine-linked compounds have been synthesized and studied as potential candidates for cancer theranostics, acting as probes for cellular imaging. nih.gov These derivatives can be designed to target specific biological entities. nih.gov Chemical derivatization methods are also employed for analytical purposes, such as the determination of piperazine in active pharmaceutical ingredients using techniques like HPLC-UV. jocpr.comjocpr.com This involves reacting piperazine with a derivatizing agent, such as NBD-Cl (4-chloro-7-nitrobenzofuran), to form a UV-active derivative that can be detected at low levels. jocpr.comjocpr.com
Molecular and Cellular Mechanisms of Action of Piperazine
Elucidation of Gamma-Aminobutyric Acid (GABA) Receptor Agonism
Piperazine (B1678402) functions as a GABA receptor agonist in helminths. patsnap.comdrugbank.compediatriconcall.com By mimicking the action of GABA, piperazine enhances the inhibitory signals transmitted through these receptors. patsnap.com This leads to a cascade of events at the cellular level that ultimately incapacitates the parasite. patsnap.com
Piperazine binds directly and selectively to muscle membrane GABA receptors in nematodes. drugbank.com Studies, including electrophysiological recordings in Ascaris suum muscle, have shown that piperazine activates GABA-gated chloride channels. nih.govresearchgate.net Single-channel recordings suggest that piperazine elicits channel openings, although it may be less efficacious compared to GABA or muscimol (B1676869) in some nematode species like Caenorhabditis elegans. plos.org The binding characteristics contribute to the increased permeability of the cell membrane to chloride ions upon piperazine binding. patsnap.compatsnap.com
Impact on Neuromuscular Junction Physiology in Target Organisms
Piperazine's agonistic action on helminth GABA receptors directly impacts the physiology of the neuromuscular junction in these organisms. patsnap.commsdvetmanual.com This interference with neurotransmission disrupts the coordinated muscle activity essential for parasite movement and attachment within the host. msdvetmanual.com
The binding of piperazine to post-synaptic GABA receptors on nematode muscle cells leads to an influx of chloride ions. patsnap.compatsnap.com This increased chloride conductance results in hyperpolarization of the muscle cell membrane. patsnap.compatsnap.commsdvetmanual.com Hyperpolarization reduces the excitability of the muscle, effectively blocking neuromuscular transmission and causing a state of flaccid paralysis in the worm. patsnap.comdrugbank.compatsnap.commsdvetmanual.com This paralysis prevents the parasite from maintaining its position in the host's intestine, allowing it to be expelled by normal peristalsis. patsnap.comdrugbank.com
Piperazine's primary mechanism involves the modulation of chloride ion conductance through GABA-gated chloride channels. patsnap.compatsnap.comnih.gov As a GABA agonist, piperazine increases the open probability or duration of these channels, leading to an enhanced influx of negatively charged chloride ions into the muscle cells. patsnap.compatsnap.com This influx drives the membrane potential further away from the threshold for excitation, resulting in hyperpolarization and the subsequent inhibition of muscle contraction. patsnap.compatsnap.commsdvetmanual.com
Comparative Pharmacological Studies with Other Neurotransmitter Systems (non-mammalian systems)
Interactions with Acetylcholine (B1216132) Receptors at Myoneural Junctions
Piperazine's effect at the myoneural junction in worms is thought to involve anticholinergic action. saskoer.ca While the primary mechanism is mediated through gamma-aminobutyric acid (GABA) receptors, some sources suggest an involvement with acetylcholine receptors, leading to flaccid paralysis. wikipedia.orgsaskoer.camsdvetmanual.com Piperazine blocks transmission by hyperpolarizing nerve membranes at the neuromuscular junction, which reduces the responsiveness to the contractile action of acetylcholine. msdvetmanual.comslideshare.net Studies on Ascaris suum muscle have shown that piperazine has a significant inhibitory effect on contractions induced by acetylcholine. nih.gov
Serotonergic Activity of Piperazine Derivatives (e.g., 5-HT1Hc receptor agonism)
Piperazine derivatives are a broad class of compounds, many of which interact with various neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors. ijrrjournal.com While the direct interaction of the parent compound piperazine with specific serotonergic receptors like the 5-HT1Hc receptor in helminths is not extensively detailed in the provided search results, studies on piperazine derivatives highlight their activity at other serotonin receptor subtypes. For instance, some piperazine derivatives act as agonists at 5-HT1A receptors, which are negatively coupled with adenylate cyclase in hippocampal neurons and are implicated in mood regulation and psychiatric disorders. nih.govnih.govnih.govmdpi.comnih.govwikipedia.org Other piperazine derivatives have shown activity at 5-HT2 and 5-HT1c receptors. nih.gov
Some research indicates that piperazine compounds can induce the release of endogenous stores of hypothalamic 5-HT in vitro, which should be considered alongside any direct agonist activity when evaluating their effects on the central nervous system. ijrrjournal.com
Investigations into Other Mechanistic Pathways Exhibited by Piperazine Scaffolds (e.g., TRPC6 modulation)
Beyond their established effects on helminth neuromuscular function, piperazine scaffolds are being investigated for their potential to modulate other cellular pathways, particularly in the context of neurological disorders. Piperazine derivatives have emerged as potential modulators of transient receptor potential cation channel, subfamily C, member 6 (TRPC6). nih.govnih.govresearchgate.net TRPC6 channels are non-selective cation channels that play a role in calcium entry into cells and are involved in various cellular functions, including neuronal development and survival. mdpi.comfrontiersin.org
Studies have identified specific piperazine derivatives that act as positive modulators or activators of TRPC6 channels. nih.govresearchgate.netmdpi.com For example, the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) has been identified as a selective TRPC6 activator that shows promise in the context of Alzheimer's disease therapy by potentially restoring synaptic plasticity deficits. nih.govresearchgate.net Another piperazine derivative, AZP2006, has been shown to enhance cognitive performance in animal models, potentially through TRPC6 activation. mdpi.com
Pre Clinical and in Vitro / in Vivo Research Models
In Vitro Efficacy Studies
In vitro studies provide controlled environments to investigate the direct effects of compounds on biological targets, offering insights into potential mechanisms and efficacy before in vivo testing.
Cellular Assays for Antiparasitic Activity (e.g., Trichinella spiralis viability)
In vitro cellular assays have been employed to evaluate the direct impact of piperazine (B1678402) and its derivatives on the viability of various parasites. Studies investigating the effects of benzimidazole (B57391) derivatives containing a piperazine skeleton have shown activity against Trichinella spiralis muscle larvae. These piperazine benzimidazoles demonstrated significant larvicidal efficacy in vitro, with the lethal effect being time- and dose-dependent. researchgate.netnih.govmdpi.comresearchgate.net For instance, one study indicated that a specific piperazine benzimidazole derivative (compound 7c) exhibited 92.7% activity at 100 µg/mL after a 48-hour incubation period against T. spiralis muscle larvae. researchgate.netmdpi.com This efficacy was noted to be significantly higher than that of albendazole (B1665689) and superior to ivermectin in some comparisons. nih.govmdpi.com Another study highlighted a synergistic effect between piperazine and a cyclic depsipeptide, resulting in significantly higher in vitro anthelmintic activity against T. spiralis larvae compared to the individual compounds. nih.gov Research on other compounds has also utilized T. spiralis viability assays to demonstrate antiparasitic effects, providing a comparative context for evaluating the potency of different agents against this nematode. researchgate.netmdpi.comnih.govrsglobal.plnih.gov
Larval Migration Inhibition Assays (e.g., Haemonchus contortus, Trichostrongylus colubriformis)
Larval migration inhibition assays are crucial for assessing the ability of compounds to impede the movement and development of nematode larvae. These assays have been utilized to study the effects of various substances, including piperazine derivatives, on important gastrointestinal nematodes like Haemonchus contortus and Trichostrongylus colubriformis. frontiersin.orgresearchgate.netnih.govreading.ac.uk A specific piperazine derivative, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), demonstrated high activity against the L3-stage larvae of both H. contortus and T. colubriformis in an in vitro larval migration assay. researchgate.netscience.gov The reported EC50 values for PAPP were comparable to levamisole (B84282) and superior to pyrantel (B1679900) against these species. science.gov Studies employing larval exsheathment inhibition assays have also provided insights into the efficacy of different compounds against these nematodes, indicating that the susceptibility can vary between species and be influenced by the structural features of the tested compounds. frontiersin.orgnih.gov
Characterization of Neuromuscular Junctions in Model Organisms (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans serves as a valuable model organism for studying the effects of anthelmintic drugs on neuromuscular function due to similarities in its neuromuscular system with parasitic nematodes. nih.govnih.gov Research in C. elegans has shown that piperazine interacts with GABA receptors, which are encoded by the unc-49 gene and mediate body muscle inhibition in this organism and parasitic nematodes. nih.gov Whole-cell recordings have revealed that piperazine elicits macroscopic currents from UNC-49 receptors in C. elegans muscle cultured cells, leading to full desensitization in its sustained presence. nih.gov While piperazine elicits channel openings, comparisons with other drugs like GABA and muscimol (B1676869) suggest it is the least efficacious among the three in terms of the lowest concentration required for detectable channel opening, frequency of openings, and amplitude of macroscopic currents. nih.gov Despite requiring high concentrations (50-100 mM), piperazine exhibited a similar inhibitory action on both wild type and unc-49 mutant C. elegans, suggesting potential interactions beyond just UNC-49 or complex effects on the neuromuscular system. nih.govsoton.ac.uk Piperazine's action on C. elegans can result in flaccid paralysis due to the relaxation of body wall muscles, consistent with its role as a GABAergic agonist. biologists.com Single-channel recordings further support that piperazine acts as a low efficacy, partial agonist at GABA-gated chloride channels in C. elegans. nih.govutah.edu
Studies on Target Enzyme Inhibition (e.g., IMPDH in Mycobacterium tuberculosis)
Beyond its well-known anthelmintic properties, the piperazine scaffold has been explored in the context of inhibiting essential enzymes in other pathogens, such as Mycobacterium tuberculosis. Studies have identified piperazine analogues as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine (B94841) biosynthesis pathway of M. tuberculosis. nih.govresearchgate.netnih.gov Compound 1, a molecule containing a piperazine ring, demonstrated anti-tubercular activity attributed to its inhibition of M. tuberculosis IMPDH. nih.govresearchgate.netnih.gov Structure-activity relationship studies around this compound have highlighted the importance of the piperazine ring, along with other moieties, for inhibitory activity against M. tuberculosis IMPDH in both biochemical and whole-cell assays. nih.govresearchgate.netnih.gov These studies contribute to the understanding of the diverse biological activities associated with the piperazine core.
Assessment of Antimicrobial Properties
Piperazine derivatives have been investigated for their potential antimicrobial properties against bacteria and fungi. Research indicates that various piperazine compounds exhibit in vitro antibacterial and antifungal activities. ijbpas.comresearchgate.netderpharmachemica.com Some synthesized piperazine derivatives have shown mild to considerable antibacterial and antifungal activity. ijbpas.com Specific compounds containing a piperazine moiety have demonstrated significant antibacterial activity, particularly against Gram-negative strains such as Escherichia coli, and in some cases, against Gram-positive bacteria like Staphylococcus aureus. derpharmachemica.commdpi.comnih.gov While some derivatives have shown broad-spectrum antibacterial properties, their activity against tested fungi has sometimes been found to be less potent. ijbpas.comderpharmachemica.com Piperazine-based polymers have also been synthesized and evaluated, showing significant antimicrobial activity against certain bacterial strains. nih.gov
Inhibition of Trypanosoma cruzi
The piperazine scaffold has also been explored in the search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. researchgate.netdndi.org Piperazine and its derivatives have been investigated for their ability to inhibit the growth and survival of T. cruzi. researchgate.netmurdoch.edu.aunih.govnih.govfrontiersin.orgplos.org Piperazine analogues of fenarimol, for example, have been synthesized and evaluated for their inhibitory activity against T. cruzi in vitro using whole organism assays. murdoch.edu.aunih.gov Some of these analogues demonstrated potent activity with low nanomolar IC50 values. murdoch.edu.aunih.gov The importance of the piperazine ring in the structure-activity relationship of compounds targeting T. cruzi has been highlighted. researchgate.net Furthermore, certain compounds containing a piperazine moiety have shown trypanocidal effects and have been found to inhibit polyamine transport in T. cruzi, suggesting a potential mechanism of action. frontiersin.org Studies have also focused on identifying inhibitors of Trypanosoma cruzi sterol 14α-demethylase (CYP51), an essential enzyme for the parasite, with some research involving compounds that may contain or be related to piperazine structures in broader screening efforts for Chagas disease treatments. dndi.orgplos.org
In Vivo Studies in Non-Human Animal Models
In vivo studies using non-human animal models have been instrumental in evaluating the anthelmintic properties of piperazine and exploring the potential of its derivatives for other therapeutic applications. These models allow for the assessment of efficacy in a complex biological system and the investigation of effects on various physiological processes.
Efficacy Assessments in Helminth-Infected Animal Models (e.g., gerbils, poultry)
Piperazine compounds have been extensively studied for their efficacy against helminth infections, particularly in poultry. Research has demonstrated that piperazine citrate (B86180) is effective against Ascaridia galli in chickens. Studies have shown that piperazine citrate administered in drinking water can achieve high efficacy against A. galli in chickens. For instance, levels of 8,000 and 16,000 mg per gallon of drinking water, given free-choice for 24 hours, were found to be 100 percent effective against A. galli in chickens core.ac.uk. However, the efficacy of piperazine citrate can vary depending on the parasite species and the developmental stage of the worm. Some studies in chickens found piperazine citrate to be effective against adult A. galli but less effective or ineffective against immature worms or other nematode species like Heterakis gallinarum, Raillietina tetragona, Raillietina echinobothrida, and Tetrameres americana core.ac.uklrrd.org. For example, one study found that while piperazine citrate was effective against A. galli, it had no effect on other worms present in the chickens lrrd.org. Another study indicated that piperazine dihydrochloride (B599025) was 100% effective against mature and lumen-dwelling immature A. galli in broiler breeders at a dose rate of 200 mg/kg body weight tandfonline.com. Efficacy against mature worms was over 90% in 90% of birds given 100 mg/kg body weight tandfonline.com.
Research in village chickens in Zambia showed that piperazine had a 50.6% efficacy against nematodes, which was considered low compared to other anthelmintics like albendazole and levamisole core.ac.uk. The study identified several nematode species in the chickens, including Allodapa suctoria, Tetrameres americana, Heterakis gallinarum, Ascaridia galli, and Gongylonema ingluvicola core.ac.uk.
The efficacy against immature worms has been noted as a potential limitation of piperazine. While effective against adult ascarids, piperazine has shown poor efficacy against immature A. galli in chickens researchgate.net.
Data from studies on the efficacy of piperazine compounds against Ascaridia galli in chickens:
| Compound | Administration Method | Concentration/Dose | Efficacy Against A. galli (Adults) | Efficacy Against A. galli (Immature) | Source |
| Piperazine Citrate | Drinking Water | 8,000 mg/gallon (24 hours) | 100% | Not specified | core.ac.uk |
| Piperazine Citrate | Drinking Water | 16,000 mg/gallon (24 hours) | 100% | Not specified | core.ac.uk |
| Piperazine Citrate | Drinking Water | 8,000 mg/gallon (60 hours) | 100% | Reduced immature worms (0.24 average) | researchgate.net |
| Piperazine Citrate | Drinking Water | 6,000 mg/gallon (24 hours) | Reduced mature (0.14 average) | Reduced immature (0.85 average) | researchgate.net |
| Piperazine Citrate | Drinking Water | 2,000 mg/gallon (24 hours) | 82% less parasites than control | Not specified | researchgate.net |
| Piperazine Dihydrochloride | Drinking Water | 64 mg/kg body weight | 83% | 86% | tandfonline.com |
| Piperazine Dihydrochloride | Drinking Water | 100 mg/kg body weight | 94% (>90% in 90% of birds) | 60% | tandfonline.com |
| Piperazine Dihydrochloride | Drinking Water | 200 mg/kg body weight | 100% | 100% | tandfonline.com |
| Piperazine | Oral | Not specified (Village Chickens) | 50.6% (against mixed nematodes) | Not specified | core.ac.uk |
Note: Efficacy percentages and descriptions are based on the interpretations of the provided search snippets.
Behavioral and Neurological Assessments of Piperazine Derivatives in Animal Models (e.g., 5xFAD mice)
Recent research has explored the potential neurological effects of piperazine derivatives, particularly in the context of Alzheimer's disease (AD) using models like the 5xFAD mouse. A specific piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2), has been investigated as a potential modulator of transient receptor potential cation channel, subfamily C, member 6 (TRPC6), which is a promising pathway for AD therapy mdpi.comnih.gov.
In vivo studies in 5xFAD mice demonstrated that cmp2 improved cognitive functions, including increased novel object recognition, better performance in the Morris water maze, and improved fear memory mdpi.comnih.gov. The compound also showed an upregulation of motor function in beam walking tests in these mice mdpi.comnih.gov. These behavioral improvements suggest that cmp2 may have therapeutic effects on cognitive and motor deficits observed in AD models. The 5xFAD mouse model is characterized by an aggressive AD phenotype, exhibiting amyloid plaques and cognitive decline at relatively early ages, making it a relevant model for preclinical AD studies mdpi.comresearchgate.net.
Studies on other piperazine derivatives have also indicated potential nootropic effects in various animal models of dementia researchgate.net. While the exact mechanisms can vary depending on the specific derivative, some piperazine compounds have been suggested to influence the cholinergic system or act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.comresearchgate.net.
Behavioral assessments of cmp2 in 5xFAD mice:
| Assessment | Outcome in 5xFAD Mice Treated with cmp2 | Source |
| Novel Object Recognition | Increased | mdpi.comnih.gov |
| Morris Water Maze | Improved performance | mdpi.comnih.gov |
| Fear Memory | Improved | mdpi.comnih.gov |
| Beam Walking Test | Upregulation of motor function | mdpi.comnih.gov |
Pharmacological Effects on Organ Systems (e.g., intestinal muscle, cardiac, circulatory, respiratory)
Studies have investigated the pharmacological effects of piperazine on various organ systems in animals. Piperazine has been shown to have a spasmogenic action on isolated intestinal muscle and intestinal muscle in situ, particularly when administered in large doses oup.com. This effect is consistent with its proposed mechanism of action as an anthelmintic, where it causes reversible muscle paralysis in intestinal nematodes nih.gov.
Regarding the cardiovascular system, piperazine has been observed to depress both the rate and force of contraction in isolated cardiac muscle nih.gov. Intravenous injection of piperazine has been shown to produce a transient decrease in both heart rate and blood pressure, followed by an increase nih.gov. In anesthetized cats and rats, piperazine citrate caused dose-dependent decreases in blood pressure and reduced heart rate academicjournals.org. However, cardiac, circulatory, and respiratory effects were generally slight, requiring rapid intravenous injection of large amounts to produce a significant response oup.com.
Research on piperazine citrate in Wistar rats has also explored its potential cardioprotective effects in the context of isoproterenol-induced myocardial infarction academicjournals.org. Low doses of piperazine citrate showed a significant effect on protecting the heart, as indicated by decreased levels of cardiac injury markers like troponin-I and reduced structural aberrations in cardiac muscle observed during histopathological examination academicjournals.org.
Piperazine's action on mammalian skeletal muscle has also been studied, with observations of potentiation of muscle twitch evoked by electrical stimulation in some preparations nih.gov.
Pharmacological effects of piperazine on organ systems:
| Organ System | Observed Effect | Animal Model/Preparation | Source |
| Intestinal Muscle | Spasmogenic action (increased tone and contraction), especially at large doses | Isolated intestinal muscle, in situ intestinal muscle | oup.comnih.gov |
| Cardiac Muscle | Depressed rate and force of contraction; non-specific depression at higher concentrations | Isolated cardiac muscle | nih.gov |
| Circulatory System | Transient decrease followed by an increase in blood pressure (intravenous injection); dose-dependent decreases in blood pressure | Cats (anesthetized), Rats (anesthetized) | nih.govacademicjournals.org |
| Respiratory System | Slight effects, requiring large doses for response | Not specified | oup.com |
| Skeletal Muscle | Potentiation of twitch evoked by electrical stimulation | Mammalian skeletal muscle | nih.gov |
Development and Validation of Research Models for Piperazine Research
The development and validation of appropriate research models are fundamental for accurately assessing the properties of piperazine compounds. This includes establishing reliable in vivo models for studying anthelmintic efficacy against specific parasites in relevant host animals like poultry core.ac.uklrrd.orgtandfonline.comcore.ac.uk. Validation of these models involves ensuring that they accurately reflect natural infections and allow for reproducible assessment of drug efficacy.
For investigating the neurological effects of piperazine derivatives, the use of transgenic animal models like the 5xFAD mouse provides a relevant system to study compounds targeting pathways implicated in diseases like Alzheimer's mdpi.comnih.govresearchgate.net. Validation of these models involves characterizing the progression of disease hallmarks and behavioral deficits that can be modulated by potential therapeutic agents researchgate.net.
Furthermore, the development and validation of analytical methods are crucial for quantifying piperazine compounds and their metabolites in biological samples from animal studies. Highly sensitive methods, such as LC-ESI-MS/MS, have been developed and validated according to regulatory guidelines for the estimation of piperazine derivatives in matrices like mouse plasma nih.gov. Such methods are essential for pharmacokinetic studies and assessing metabolic stability in liver microsomes, enabling in vitro-in vivo extrapolation nih.gov.
In addition to traditional animal models, alternative in vivo models like Caenorhabditis elegans have been explored for evaluating the toxicity and neurotoxic effects of piperazine designer drugs researchgate.net. These models can provide insights into the potential dysfunction of the nervous system induced by certain piperazine derivatives researchgate.net.
The validation of research models also involves ensuring the appropriate statistical power for detecting significant effects, as highlighted in the context of behavioral experiments in mouse models where sample sizes need to be sufficient mdpi.com. Addressing factors like sex-dependent variability and conducting dose-response studies are also important aspects of model validation and experimental design mdpi.com.
Analytical Chemistry of Piperazine and Its Derivatives in Research Matrices
Chromatographic Methodologies
Chromatography is a fundamental technique for separating piperazine (B1678402) and its derivatives from co-existing substances in research matrices. Various chromatographic approaches, coupled with different detection methods, provide the necessary separation power and sensitivity for analysis.
High-Performance Liquid Chromatography (HPLC) with various detection methods (FLD, UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely applied in the analysis of piperazine and its derivatives. As piperazine lacks strong native absorbance in the typical UV range, derivatization is frequently employed to enable detection by UV or fluorescence detectors.
A method utilizing precolumn derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran) has been developed for analyzing piperazine in active pharmaceutical ingredients using HPLC-UV. This derivatization yields a stable, UV-active product, facilitating detection at low concentrations with standard HPLC-UV equipment. researchgate.netjocpr.com Method validation demonstrated linearity within the range of approximately 30 to 350 ppm. jocpr.com Spiked sample recovery percentages ranged from 104.87% to 108.06%. jocpr.com
HPLC coupled with fluorescence detection (FLD) is another approach used for piperazine analysis, particularly following derivatization with a fluorescent reagent such as dansyl chloride (DNS-Cl). qascf.com This technique has been successfully applied to quantify piperazine residues in animal-derived food products like chicken tissues and pork. qascf.com
HPLC with Diode Array Detection (DAD) is employed for both the qualitative and quantitative analysis of piperazine derivatives. LC-DAD enables the identification of compounds based on their characteristic UV-VIS spectra and retention times. researchgate.netmdpi.com This method has proven useful for analyzing piperazine derivatives in seized materials and biological samples. researchgate.netmdpi.comresearchgate.net For example, HPLC-DAD has been used to separate and analyze mixtures of piperazine derivatives, including 1-benzylpiperazine (B3395278) (BZP), 1-(3-chlorphenyl)piperazine (mCPP), and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), with relatively short analysis times. researchgate.net Reported limits of quantification (LOQ) for individual piperazine derivatives analyzed by HPLC-DAD range from 0.125 µg/mL to 0.5 µg/mL, generally with precision and accuracy values below 4%. researchgate.net
It is worth noting that reversed-phase HPLC using C18 columns may not effectively retain piperazine itself, potentially leading to its elution at the void volume. researchgate.netresearchgate.net This underscores the importance of selecting appropriate stationary phases or employing derivatization strategies for efficient chromatographic separation of piperazine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UPLC-MS/MS)
LC-MS/MS and UPLC-MS/MS are powerful analytical techniques offering high sensitivity and selectivity, making them particularly suitable for the analysis of piperazine and its derivatives in complex matrices, especially for trace analysis and confirmation.
UPLC-ESI/MS/MS methods have been developed for the detection and quantification of piperazine residues in animal tissues, such as chicken muscle and pig tissues. researchgate.netresearchgate.netresearchgate.net These methods typically utilize electrospray ionization (ESI) in positive ion mode and operate in multiple reaction monitoring (MRM) mode for selective detection. researchgate.netresearchgate.netresearchgate.net A commonly monitored mass transition for piperazine is 87.1 → 44.1. researchgate.netresearchgate.net
UPLC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ) for piperazine in biological matrices. For instance, a UPLC-MS/MS method for piperazine in chicken muscle reported LODs of 0.4 µg/kg and LOQs of 1.0 µg/kg. researchgate.net Recoveries in spiked chicken muscle samples ranged from 102.93% to 111.46% with relative standard deviations (RSDs) between 4.57% and 5.28%. researchgate.net Another study employing UPLC-FLD with precolumn derivatization reported LODs of 0.50–1.20 µg/kg and LOQs of 1.80–3.50 µg/kg for piperazine in chicken tissues and pork. qascf.com
LC-MS methods are also applied to the analysis of piperazine designer drugs in biological matrices, providing both qualitative and quantitative information. mdpi.comnih.gov LC-MS can serve as a complementary technique to GC-MS, particularly for the analysis of compounds that are unstable, present at low concentrations, or are polar. nih.gov
Matrix effects, which can lead to signal enhancement or suppression, are a significant consideration in LC-MS/MS analysis of complex samples. nih.gov UPLC, with its enhanced resolution, can help mitigate matrix effects compared to conventional HPLC by producing narrower peaks and reducing the co-elution of interfering substances. nih.gov The use of internal standards, especially structural analogues, is a common strategy to compensate for matrix effects in LC-MS/MS and UPLC-MS/MS analyses, allowing for more accurate quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile or semi-volatile piperazine derivatives. It is frequently employed for both identification and quantification, particularly in forensic and toxicological research settings. researchgate.net
GC-MS methods have been developed for the simultaneous quantification of piperazine derivatives such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in matrices like plasma, urine, and cell culture medium. scholars.directscholars.direct These methods typically involve sample preparation steps, including extraction and often derivatization, to render the analytes suitable for GC analysis. scholars.directscholars.direct Pre-column derivatization with reagents like acetic anhydride (B1165640) can be used for the GC-MS analysis of piperazine. nih.gov
GC-MS provides characteristic mass spectra that are instrumental in the identification of piperazine derivatives. researchgate.net Specific ions with characteristic mass-to-charge ratio (m/z) values are used for the identification of compounds such as BZP, mCPP, and TFMPP. researchgate.net
GC-MS methods for piperazine derivatives have demonstrated good sensitivity, accuracy, and precision across various matrices. scholars.directscholars.direct Extraction efficiencies for BZP and TFMPP in plasma, urine, and cell culture medium using a GC-MS method that included SPE and derivatization ranged from 76% to 108%. scholars.direct The specific LODs and LOQs achievable vary depending on the particular piperazine derivative, the matrix being analyzed, and the detection mode employed (e.g., Selected Ion Monitoring). scholars.directresearchgate.net
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for accurate analysis of piperazine and its derivatives in research matrices. This involves efficiently extracting the analytes from the matrix and removing interfering substances that could compromise the chromatographic separation or detection.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated extraction technique that utilizes organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid matrices. researchgate.net ASE offers advantages such as reduced extraction time and lower solvent consumption compared to conventional methods like Soxhlet extraction. researchgate.net
ASE has been successfully applied as an extraction method for piperazine residues in animal tissues, including chicken and pig tissues. qascf.comnih.govscienceasia.orgresearchgate.netscienceasia.orgresearchgate.net It is often coupled with Solid-Phase Extraction (SPE) for subsequent purification. qascf.comnih.govscienceasia.orgresearchgate.netscienceasia.orgresearchgate.net The elevated temperatures in ASE enhance the solvent's ability to dissolve the analyte, while pressure maintains the solvent in a liquid state above its atmospheric boiling point. qascf.com Optimal extraction temperatures for piperazine using ASE have been reported to be around 80 °C, with typical pressures around 1500 psi. qascf.com
Research indicates that ASE combined with SPE can achieve high extraction efficiencies for piperazine from complex matrices like chicken tissues and pork. qascf.comqascf.com For example, extraction efficiencies of at least 84.96% were reported for piperazine in chicken tissues and pork when using ASE-SPE with 2% formic acid in acetonitrile. qascf.comqascf.com
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and enrichment of analytes from a variety of sample matrices. shopshimadzu.com This technique involves the use of a solid stationary phase that selectively retains the target analytes while allowing unwanted matrix components to be washed away. shopshimadzu.com
SPE is frequently used in conjunction with chromatographic methods for the analysis of piperazine and its derivatives in research matrices. qascf.comqascf.comscholars.directnih.govscienceasia.orgresearchgate.netscienceasia.orgresearchgate.net Various types of SPE cartridges are available, and the selection depends on the chemical properties of the analyte and the nature of the matrix. For basic compounds like piperazine, cation-exchange SPE columns are often suitable choices. shopshimadzu.com
SPE is commonly employed after initial extraction techniques such as ASE or liquid-liquid extraction (LLE) to further clean up the sample extract before chromatographic analysis. qascf.comqascf.comscienceasia.orgscienceasia.org Studies have successfully utilized strong cation-exchange SPE columns for the purification of piperazine extracts obtained from animal tissues. qascf.comqascf.com The purification step using SPE is crucial for removing impurities that could interfere with subsequent analysis, thereby improving the sensitivity and accuracy of the results. qascf.com
Precolumn Derivatization Strategies (e.g., with Dansyl Chloride)
Precolumn derivatization is a widely employed strategy in the analysis of piperazine and its derivatives, particularly when using detection methods like high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or UV detection (HPLC-UV) nih.govwikipedia.orgnih.govamericanelements.comfishersci.fiwikipedia.org. Piperazine and many of its derivatives lack sufficient UV activity or native fluorescence, making direct detection at low concentrations challenging wikipedia.orgfishersci.cawikipedia.org. Derivatization introduces a chromophore or fluorophore tag onto the molecule, enabling sensitive detection.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a common derivatization reagent used for amines, including piperazine nih.govnih.govamericanelements.comfishersci.fiwikipedia.org. The reaction between piperazine and dansyl chloride typically results in the formation of 1-dansyl piperazine (1-DNS-piperazine), which is amenable to fluorescence detection americanelements.com. This strategy has been successfully applied for the determination of piperazine residues in complex matrices such as chicken tissues, pork, and eggs nih.govnih.govamericanelements.comfishersci.fiwikipedia.org. Another derivatization agent mentioned in the analysis of piperazine in active pharmaceutical ingredients is NBD-Cl (4-chloro-7-nitrobenzofuran), which forms a UV-active derivative suitable for HPLC-UV detection wikipedia.org. The choice of derivatization reagent and conditions is critical and depends on the specific analyte, matrix, and detection method employed. While other reagents like benzoyl chloride and o-phthalaldehyde (B127526) have been considered, they may present issues such as toxicity or product instability wikipedia.org.
Qualitative and Quantitative Analysis Parameters
Robust analytical methods for piperazine and its derivatives are characterized by several key parameters that ensure the reliability and accuracy of the results. These parameters include limits of detection and quantification, linearity, accuracy, precision, and specificity and selectivity in complex matrices.
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is typically described by its limit of detection (LOD) and limit of quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.govfishersci.atwikipedia.org. These limits are commonly determined based on the signal-to-noise ratio (S/N), with an S/N of ≥ 3 often used for LOD and an S/N of ≥ 10 for LOQ nih.govfishersci.atwikipedia.org.
Reported LOD and LOQ values for piperazine and its derivatives vary significantly depending on the analytical technique and the matrix being analyzed. For instance, in the analysis of piperazine derivatives in biological material using LC-MS, LOD values were at the level of single ng, and in some cases, pg amounts were detectable wikipedia.org. For piperazine residues in chicken muscle analyzed by HPLC-MS/MS, the LOD was reported as 0.3 µg/kg and the LOQ as 1 µg/kg fishersci.at. Another UHPLC-FLD method for piperazine in chicken tissues and pork reported LODs ranging from 0.50 to 1.20 μg/kg and LOQs from 1.80 to 3.50 μg/kg depending on the tissue type nih.gov. In the analysis of piperazine designer drugs in plasma and urine by GC-MS, LODs were as low as 0.004 μg/mL in plasma and 0.002 μg/mL in urine, with corresponding LOQs of 0.016 μg/mL and 0.008 μg/mL, respectively wikipedia.org. For piperazine in active pharmaceutical ingredients using HPLC-UV with derivatization, the method was validated in the range of approximately 30 to 350 ppm wikipedia.org.
Here is a table summarizing some reported LOD and LOQ values:
| Analyte(s) | Method | Matrix | LOD | LOQ | Source |
| Piperazine derivatives | LC-MS | Biological material | ng to pg level | Not specified | wikipedia.org |
| Piperazine | HPLC-MS/MS | Chicken muscle | 0.3 µg/kg | 1.0 µg/kg | fishersci.at |
| Piperazine | UHPLC-FLD | Chicken tissues (muscle, kidney, liver), Pork | 0.50-1.20 μg/kg | 1.80-3.50 μg/kg | nih.gov |
| BZP, TFMPP | GC-MS | Plasma | 0.004 μg/mL | 0.016 μg/mL | wikipedia.org |
| BZP, TFMPP | GC-MS | Urine | 0.002 μg/mL | 0.008 μg/mL | wikipedia.org |
| BZP, TFMPP | GC-MS | Cell culture medium | 0.156-0.312 μg/mL | 0.312-0.625 μg/mL | wikipedia.org |
| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | GC | Pharmaceutical drug substances | 0.005-0.008 % | 0.002-0.03 % | fishersci.ca |
| Piperazine | HPLC-UV (NBD-Cl deriv.) | Active pharmaceutical ingredient | Validated range ~30 ppm | Validated range ~30 ppm | wikipedia.org |
| Piperazine | HPLC-FLD (Dansyl Cl deriv.) | Food animal products | Not specified | 20 ng/g | fishersci.fi |
| Piperazine | HPLC-FLD (Dansyl Cl deriv.) | Eggs | 1.92-2.50 µg/kg | 6.50-7.50 µg/kg | wikipedia.org |
| MNP | LC-MS/MS | Rifampicin products | Not specified | 0.51 ng/mL | cenmed.com |
Linearity, Accuracy, and Precision in Analytical Methods
Linearity, accuracy, and precision are fundamental parameters for validating quantitative analytical methods. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by the coefficient of determination (R² or r²) from a calibration curve, with values close to 1 indicating good linearity nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgwikipedia.orgcenmed.comwikipedia.orgsigmaaldrich.com. Methods for piperazine and its derivatives consistently demonstrate good linearity with R² values generally ≥ 0.99 nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgwikipedia.orgcenmed.comwikipedia.orgsigmaaldrich.com.
Accuracy refers to the closeness of a measured value to the true value and is often expressed as a percentage recovery or percent deviation nih.govwikipedia.orgnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgcenmed.comsigmaaldrich.commims.comfishersci.ca. For piperazine and its derivatives, reported recoveries in various matrices typically fall within acceptable ranges, often between 70% and 110% nih.govwikipedia.orgnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgcenmed.comfishersci.ca. For example, a HPLC-MS/MS method for piperazine in chicken muscle showed average recoveries of 76.24% at the LOQ and 82.22%–88.63% at higher concentrations fishersci.at. A UHPLC-FLD method for piperazine in chicken tissues and pork reported recoveries ranging from 79.64% to 99.77% nih.gov.
Precision describes the agreement among replicate measurements of the same homogeneous sample and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%) nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgcenmed.commims.comfishersci.ca. Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. RSD values for validated methods are typically below 20%, and often below 10% or even 5%, indicating good precision nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.cawikipedia.orgfishersci.atwikipedia.orgcenmed.commims.comfishersci.ca. For instance, a GC method for piperazine and its methyl and ethyl derivatives showed RSD values within 2.0% for repeatability and intermediate precision fishersci.ca. A HPLC-FLD method for piperazine in food animal products reported intra-day RSDs of 0.83-6.87% and inter-day RSDs of 1.7-6.8% nih.govfishersci.fi.
Here is a table summarizing some reported Linearity, Accuracy, and Precision data:
| Analyte(s) | Method | Matrix | Linearity (R² or r²) | Accuracy (Recovery %) | Precision (RSD% or CV%) | Source |
| Piperazine derivatives | LC-MS | Biological material | 0.990-0.999 | Not specified | Not specified | wikipedia.org |
| Piperazine | HPLC-MS/MS | Chicken muscle | Good (1-200 µg/kg) | 76.24% (LOQ), 82.22%–88.63% | Intraday 7.08%, Interday 9.16% (LOQ); 1.56%–4.55% (higher conc.) | fishersci.at |
| Piperazine | UHPLC-FLD | Chicken tissues, Pork | ≥ 0.9991 (LOQ-200 µg/kg) | 79.64-99.77% | 1.14-5.63% | nih.gov |
| BZP, TFMPP | GC-MS | Plasma, Urine, Cell culture medium | ≥ 0.999 | 79-108% | ≤ 20% | wikipedia.org |
| Piperazine, 1-methyl piperazine, 1-ethyl piperazine | GC | Pharmaceutical drug substances | Not specified | Not specified | ≤ 2.0% | fishersci.ca |
| Piperazine | HPLC-UV (NBD-Cl deriv.) | Active pharmaceutical ingredient | Validated range | 104.87-108.06% | ≤ 4.0% | wikipedia.org |
| Piperazine | HPLC-FLD (Dansyl Cl deriv.) | Food animal products | ≥ 0.996 (20-120 ng/g) | Intra-day 81-97.3%, Inter-day 80.5-96.8% | Intra-day 0.83-6.87%, Inter-day 1.7-6.8% | nih.govfishersci.fi |
| BZP, TFMPP | GC-FID | Seized pills | > 0.999 (0.1-1.0 mg/mL) | -1.38% (BZP), -3.22% (TFMPP) | 1.3% CV | wikipedia.org |
| Piperazine | HPLC-FLD (Dansyl Cl deriv.) | Eggs | ≥ 0.9992 (LOQ-200 µg/kg) | 72.86-89.26% | 1.73-4.99% | wikipedia.org |
| Piperazine | UPLC-ESI/MS/MS | Chicken muscle | 0.9995 (1–200 μg/kg) | 77.46-96.26% | Intra-day 1.39-5.92%, Inter-day 2.24-8.39% | fishersci.ca |
| MNP | LC-MS/MS | Rifampicin products | ≥ 0.999 (0.51–48.62 ng/mL) | 100.38 ± 3.24% | Intermediate 2.52%, RSD 8.17% | cenmed.com |
| Piperazine derivatives (BZP, mCPP, etc.) | HPLC-DAD | Seized material | Linear over range | < 4% | < 4% | wikipedia.org |
Specificity and Selectivity in Complex Matrices
Specificity and selectivity are critical to ensure that the analytical method accurately measures the target analyte(s) without interference from other components in the sample matrix wikipedia.orgfishersci.atwikipedia.orgwikipedia.orgcenmed.comfishersci.caguidetoimmunopharmacology.org. Complex matrices such as biological fluids, food products, and pharmaceutical formulations can contain numerous endogenous and exogenous substances that may co-elute with the analyte or suppress/enhance the detector response.
Chromatographic techniques, particularly when coupled with selective detectors like mass spectrometry (MS) or tandem mass spectrometry (MS/MS), offer high specificity and selectivity nih.govamericanelements.comfishersci.fiwikipedia.orgfishersci.atwikipedia.orgwikipedia.orgcenmed.comfishersci.cawikipedia.orguni.lu. LC-MS and GC-MS allow for the identification and quantification of analytes based on their retention times and characteristic mass fragmentation patterns, providing a high level of confidence in the results, even in complex samples fishersci.atwikipedia.orgwikipedia.orgfishersci.cawikipedia.org. HPLC coupled with fluorescence detection (FLD) after derivatization also provides good selectivity, as the derivatization reaction can be relatively specific, and fluorescence detection is inherently more selective than UV detection nih.govnih.govamericanelements.comfishersci.fiwikipedia.org.
Sample preparation plays a vital role in achieving adequate specificity and selectivity by removing interfering substances from the matrix nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgwikipedia.orgfishersci.atwikipedia.org. Techniques such as solid-phase extraction (SPE) and accelerated solvent extraction (ASE) are commonly used to clean up complex samples before chromatographic analysis nih.govnih.govamericanelements.comfishersci.fiwikipedia.orgwikipedia.orgfishersci.atwikipedia.org. The use of stable isotopically labelled (SIL) internal standards is another important strategy to compensate for matrix effects and improve the accuracy and reliability of quantitative analysis in complex matrices wikipedia.orgwikipedia.org. SIL standards are chemically similar to the analytes but have a different mass, allowing them to behave similarly during sample preparation and chromatography while being distinguishable by MS detection wikipedia.orgwikipedia.org.
While spectrophotometric methods are simpler, they generally offer lower selectivity compared to chromatographic methods, as they rely on broad absorbance properties and can be more susceptible to interference from other colored or UV-absorbing compounds in the matrix sigmaaldrich.comfishersci.ca.
Emerging Analytical Technologies and Future Directions
The field of analytical chemistry for piperazine and its derivatives continues to evolve, driven by the need for more sensitive, selective, and rapid methods, particularly for the detection of new piperazine derivatives and their analysis in diverse and complex matrices.
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are currently among the most powerful and widely used techniques for the analysis of piperazine derivatives fishersci.atwikipedia.orgwikipedia.orgcenmed.comfishersci.cawikipedia.orguni.luflybase.org. These techniques offer high sensitivity and selectivity, making them suitable for trace analysis in complex biological and environmental samples. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS provides even faster separation times while maintaining high resolution and sensitivity flybase.org.
HPLC-FLD with precolumn derivatization remains a valuable and sensitive approach, particularly when fluorescence detection is advantageous due to matrix properties or the nature of the derivatized analyte nih.govnih.govamericanelements.comfishersci.fiwikipedia.org. Gas chromatography coupled with mass spectrometry (GC-MS) is also utilized, often requiring derivatization for less volatile or polar piperazine compounds wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org.
Emerging technologies and future directions in the analysis of piperazine derivatives are focused on improving sample throughput, reducing matrix effects, and expanding the range of detectable compounds. The development of more efficient and selective sample preparation techniques, potentially involving automation, is an ongoing area of research. The continued use and development of SIL internal standards are crucial for accurate quantification in challenging matrices wikipedia.orgwikipedia.org.
There is also a recognized need for more comprehensive analytical approaches that can simultaneously detect and quantify a wide range of piperazine derivatives, especially in the context of monitoring designer drugs and environmental contaminants wikipedia.orgmims.comfishersci.ca. Research into novel detection principles and miniaturized analytical systems could also contribute to the development of faster and more portable analytical methods. For example, optic-fiber sensing technology with UV-vis absorption spectroscopy has been explored for the rapid analysis of piperazine ferulate tablets fishersci.com.
Structure Activity Relationship Sar and Computational Studies
Defining Key Pharmacophores within the Piperazine (B1678402) Scaffold
The biological activity of piperazine derivatives is intricately linked to the nature of the substituents attached to the nitrogen atoms and the piperazine ring itself. These substitutions define the key pharmacophoric elements that govern the interaction of these molecules with their biological targets.
Influence of N-Substitution on Biological Activity
Substitutions at the N1 and N4 positions of the piperazine ring are a primary determinant of the pharmacological profile of the resulting compounds. The nature of these substituents can significantly impact the molecule's affinity, selectivity, and efficacy for a given biological target.
For instance, in the realm of antipsychotic agents, the presence of an aryl group, such as a phenyl or pyridinyl moiety, attached to one of the piperazine nitrogens is a common feature. This arylpiperazine unit often serves as a key pharmacophore for interacting with dopamine (B1211576) and serotonin (B10506) receptors. Further modifications to this aryl group or the other nitrogen atom can fine-tune the receptor binding profile.
In the context of anthelmintic activity, N-methyl and N,N'-dimethyl substitutions on the piperazine core have been shown to be effective. The introduction of more complex substituents can also modulate the potency and spectrum of activity against different parasitic worms.
The table below illustrates the influence of N-substitution on the biological activity of various piperazine derivatives.
| N1-Substituent | N4-Substituent | Target/Activity | Reference Compound Example |
| Aryl (e.g., Phenyl) | Alkyl (e.g., Methyl) | Dopamine/Serotonin Receptor Antagonist | Aripiprazole |
| Hydrogen | Methyl | Anthelmintic | 1-Methylpiperazine |
| Benzhydryl | Ethoxyethanol | Antihistamine | Cetirizine |
| Cinnamyl | Phenyl | Antipsychotic | Cinnarizine |
Impact of Ring Substituents on Potency and Selectivity
While N-substitution is crucial, modifications to the carbon atoms of the piperazine ring itself, though less common, can also profoundly influence the potency and selectivity of the compounds. rsc.orgmdpi.com Introducing substituents on the piperazine ring can alter the molecule's conformation and steric properties, leading to more specific interactions with the target protein.
Research has shown that the introduction of alkyl groups on the piperazine ring can impact the bioactivation of certain compounds. rsc.org For example, in the development of melanocortin 4 receptor (MC4R) agonists, alkylation at the C5 position of the piperazine ring was explored to reduce bioactivation. rsc.org
Furthermore, the stereochemistry of ring substituents can be critical. The synthesis of enantiomerically pure C-substituted piperazines allows for the exploration of stereoselective interactions with chiral biological targets, potentially leading to improved potency and reduced off-target effects. The conformational preference of the piperazine ring, whether it adopts a chair or a twist-boat conformation, can also be influenced by ring substitution and can affect biological activity. rsc.org
The following table provides examples of how ring substitution can affect the pharmacological properties of piperazine derivatives.
| Ring Substituent | Position | Effect | Example Application |
| Methyl | C2, C6 (trans) | Influences ring conformation | Asymmetric synthesis of chiral ligands |
| Alkyl | C5 | Reduces bioactivation | MC4R agonists |
| Spirocyclic | C2 | Enhances dopamine D1 receptor affinity | Atypical antipsychotics |
Rational Design of Piperazine Analogues for Specific Target Modulation
The understanding of SAR principles allows for the rational design of novel piperazine analogues with tailored activities for specific biological targets. This approach has been successfully applied in various therapeutic areas.
Design Principles for Anthelmintic Potency
The anthelmintic action of piperazine and its derivatives is primarily attributed to their ability to modulate neurotransmission in parasites, leading to paralysis and expulsion from the host. mdpi.com The design of more potent anthelmintic piperazine analogues often focuses on enhancing their interaction with parasite-specific receptors, such as GABA-gated chloride channels.
Key design strategies include:
Modification of N-substituents: Introducing various alkyl and aryl groups at the N1 and N4 positions to optimize the interaction with the receptor binding pocket.
Introduction of additional functional groups: Incorporating moieties that can form additional hydrogen bonds or hydrophobic interactions to increase binding affinity.
Hybrid molecules: Combining the piperazine scaffold with other known anthelmintic pharmacophores to create hybrid molecules with potentially synergistic or broader-spectrum activity.
Exploration of Piperazine in Diverse Pharmacological Modulators
The versatility of the piperazine scaffold has led to its exploration in the design of modulators for a wide range of biological targets beyond its traditional applications.
Sigma Receptor Ligands: The piperazine moiety is a key structural element in many high-affinity sigma receptor ligands. nih.gov The distance between the two nitrogen atoms and the nature of the N-substituents are critical for achieving high affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. Computational studies, including docking and molecular dynamics simulations, have been instrumental in understanding the binding modes of these ligands and guiding the design of new analogues with improved properties. nih.gov
TRPC6 Modulators: Piperazine derivatives have emerged as modulators of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are implicated in various physiological processes. nih.govnih.govelifesciences.org The rational design of TRPC6 modulators involves modifying the substituents on the piperazine ring to enhance potency and selectivity. For example, the discovery of a piperazine derivative, cmp2, as a selective TRPC6 activator highlights the potential of this scaffold in developing therapies for conditions like Alzheimer's disease. nih.gov
Tubulin Modulators: The piperazine scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.govresearchgate.net These compounds often feature an arylamide moiety linked to the piperazine ring. Structure-activity relationship studies have shown that the nature and position of substituents on the aryl rings are crucial for potent tubulin polymerization inhibitory activity. nih.gov
Computational Chemistry Approaches
Computational chemistry plays a pivotal role in the modern drug discovery process, and the design of piperazine derivatives is no exception. A variety of computational techniques are employed to understand SAR, predict biological activity, and guide the synthesis of new compounds. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of piperazine derivatives and their biological activity. mdpi.comnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of virtual compounds and prioritize them for synthesis.
Molecular Docking: This technique predicts the preferred orientation of a piperazine-based ligand when bound to a target protein. researchgate.netmdpi.comnih.govresearchgate.netfgcu.edu It provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a piperazine derivative and its target over time. nih.gov These simulations can reveal important information about the stability of the binding mode, the role of solvent molecules, and conformational changes in the protein upon ligand binding.
In Silico ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of piperazine analogues. mdpi.comnih.gov This allows for the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, thereby reducing the attrition rate in later stages of drug development.
The integration of these computational approaches facilitates a more rational and efficient design of piperazine-based drug candidates with improved efficacy and safety profiles.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their protein targets at a molecular level. For piperazine derivatives, these methods have been extensively applied to understand their mechanism of action and to guide the design of new therapeutic agents.
Molecular docking studies predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For instance, docking studies have been used to investigate the interaction of piperazine-based compounds with various targets, including enzymes, receptors, and DNA. tandfonline.comderpharmachemica.com One study focused on novel piperazine–chalcone hybrids as anticancer agents targeting the VEGFR-2 kinase, where docking was used to estimate the ligand–protein interaction behavior at the active site. tandfonline.com Similarly, piperazine propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivatives were docked into the active site of DNA to gain insight into their binding modes and interaction energies. derpharmachemica.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. For example, docking of certain piperazine derivatives with the androgen receptor showed complexes stabilized by hydrogen, electrostatic, and hydrophobic bonds. nih.gov
Together, docking and MD simulations provide a detailed picture of ligand-target interactions, which is invaluable for structure-based drug design and for explaining the structure-activity relationships of piperazine-containing compounds. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and three-dimensional structures of molecules. researchgate.net These methods provide detailed information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction with biological targets. researchgate.netresearchgate.net
For piperazine and its derivatives, DFT calculations have been used to optimize molecular structures and analyze their electronic features. researchgate.net Such studies can identify the most stable conformation of the molecule and calculate geometric parameters like bond lengths and angles. The electronic properties are often explored through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions. researchgate.netresearchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the identification of positive and negative regions of the molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and recognition by a biological receptor. researchgate.net For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potentials are localized in the sulfamide (B24259) function, while positive potentials are found on hydrogen atoms, indicating likely sites for interaction. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study orbital interactions and charge delocalization within the molecule. bohrium.commdpi.com
These quantum chemical studies provide a fundamental understanding of the intrinsic properties of piperazine derivatives, complementing experimental data and offering insights that guide the design of new compounds with desired electronic and conformational features for enhanced biological activity. researchgate.netbohrium.com
Prediction of Physicochemical Properties (e.g., LogP, TPSA, BBB penetration)
The therapeutic efficacy of a drug is not solely dependent on its binding affinity to a target but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Predicting key physicochemical properties is crucial for designing drug candidates with favorable ADME characteristics. For piperazine-containing compounds, several properties are computationally estimated to assess their drug-likeness.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its solubility, absorption, and membrane permeability. Computational models are frequently used to predict LogP values for novel piperazine derivatives.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. researchgate.net It is a critical predictor of a drug's ability to permeate cell membranes, including intestinal absorption and blood-brain barrier (BBB) penetration. nih.govnih.gov A lower TPSA value is generally associated with better cell membrane permeability. For central nervous system (CNS) drugs, a TPSA value below 70-90 Ų is often considered favorable for crossing the BBB. nih.gov
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is essential for drugs targeting the CNS. Predictive models for BBB penetration often incorporate multiple physicochemical descriptors, with TPSA, LogD (distribution coefficient at physiological pH), molecular weight (MW), and the number of hydrogen bond donors being among the most important factors. nih.gov Compounds with logBB values ≥ 0.3 are generally considered to readily penetrate the BBB, while those with values < -1.0 are thought to diffuse poorly into the brain. researchgate.net
Computational tools and rules, such as "Lipinski's rule of five," are used to evaluate these properties for virtual libraries of piperazine compounds, helping to filter out molecules with predicted poor pharmacokinetic profiles early in the drug discovery process. nih.gov
| Compound Name | Predicted TPSA (Ų) | Predicted BBB Permeability |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine (K) | 50.8 | High |
| 4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S1) | 76.157 | Moderate/Low |
| 4-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S4) | 76.157 | Moderate/Low |
| 4-(2,5-dichloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S7) | 76.157 | Moderate/Low |
| 4-(4-chloro)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S3) | 76.157 | Moderate/Low |
| Data derived from a study on piperazine derivatives as acetylcholinesterase inhibitors. nih.gov TPSA values greater than 140 Ų are associated with poor permeability, while values below 70 Ų are common for CNS drugs. |
In Silico Screening and Virtual Library Design for Novel Piperazine Compounds
In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govsciengpub.ir This approach significantly reduces the time and cost associated with drug development by prioritizing compounds for synthesis and experimental testing. sciengpub.ir
The process often begins with the design of a virtual library, which can consist of millions of compounds. For piperazine-based drug discovery, massive combinatorial libraries can be generated around the core piperazine scaffold. biorxiv.orgresearchgate.net High-throughput virtual screening of these libraries is then performed using methods like molecular docking to assess the binding suitability of each ligand to a specific biological target. biorxiv.orgresearchgate.net
This strategy has been successfully applied in various therapeutic areas. For example, a virtual screening of 16.3 million combinatorially generated, piperazine-cored compounds was performed to identify potential HIV-1 entry inhibitors targeting the gp120 envelope glycoprotein. biorxiv.orgresearchgate.net Similarly, structure-based virtual screening has been used to identify novel piperazine-based inhibitors of the Hepatitis C virus (HCV) NS3 helicase. nih.gov In oncology, in silico methods have been used to design and evaluate new 4-piperazinylquinolines as antiproliferative agents. nih.gov
The hits identified from virtual screening are often subjected to further computational analysis, such as MD simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to refine the selection before proceeding to chemical synthesis and biological evaluation. biorxiv.orgresearchgate.netnih.gov This iterative process of design, virtual screening, and evaluation accelerates the discovery of novel and potent piperazine-based drug candidates.
Bioisosteric Replacement Strategies Involving the Piperazine Moiety
Bioisosteric replacement is a strategy in medicinal chemistry used to design analogs of a lead compound by replacing a specific moiety with another group that has similar physical or chemical properties, with the goal of improving pharmacological properties. The piperazine ring, a common scaffold in over 100 FDA-approved drugs, is frequently a subject of bioisosteric replacement to modulate activity, selectivity, or pharmacokinetic parameters. enamine.netenamine.net
The goal of replacing the piperazine moiety can be to alter basicity, lipophilicity, and conformational flexibility, which can in turn affect a compound's affinity for its target, its selectivity over other targets, and its ADME profile. Various diamine ring systems have been explored as piperazine bioisosteres. nih.gov
Examples of piperazine bioisosteres include:
Homopiperazine (1,4-diazepine): This seven-membered ring offers more conformational flexibility. In some cases, this replacement has led to compounds with high affinity for their target. nih.gov
Bridged Diamines: Systems like 2,5-diazabicyclo[2.2.1]heptane introduce conformational rigidity. This can be beneficial for locking the molecule into a bioactive conformation, potentially increasing affinity and selectivity. nih.gov
Spirocyclic Diamines: These structures, where two rings share a single atom, can also serve as piperazine replacements. For example, replacing the piperazine in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect activity and reduce cytotoxicity. enamine.netenamine.net
Fused Ring Systems: Fused bicyclic structures such as octahydropyrrolo[3,4-b]pyrrole (B1600083) have also been investigated. nih.gov
However, the success of a bioisosteric replacement is highly dependent on the specific biological target and the role the piperazine moiety plays in the ligand-receptor interaction. In the development of σ2 receptor ligands, replacing the piperazine in a lead compound with various diazaspiroalkanes and fused ring systems generally resulted in a loss of affinity for the target receptor. nih.gov Conversely, in other contexts, such replacements have successfully retained or improved biological activity. nih.gov This highlights the empirical nature of bioisosteric replacement and the importance of synthesizing and testing a range of analogues to identify optimal scaffolds.
Future Research Avenues and Theoretical Applications
Exploration of Novel Biological Targets for Piperazine (B1678402) Derivatives
The unique structural and chemical properties of the piperazine ring allow for extensive modification, making it a "privileged structure" in drug design. nih.govrsc.org Researchers are actively investigating derivatives of this scaffold to engage novel biological targets, aiming to develop treatments for a variety of complex diseases. nih.govresearchgate.net
Unexplored Enzyme Systems and Receptor Subtypes
The flexibility of the piperazine scaffold allows it to be incorporated into molecules designed to interact with a wide array of biological targets, including previously unexplored enzyme systems and receptor subtypes. nih.gov By modifying the substituents on the piperazine ring, scientists can fine-tune the resulting molecules' pharmacodynamic and pharmacokinetic properties. nih.gov
Recent research has demonstrated the potential of piperazine derivatives in several therapeutic areas:
Central Nervous System (CNS): Novel piperazine derivatives have been designed and synthesized to target specific receptors in the brain. For instance, certain derivatives show a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR), indicating potential as antidepressant agents. tandfonline.com
Oncology and Inflammation: Researchers have synthesized piperazine analogues that exhibit promising anticancer and anti-inflammatory properties. nih.gov Specific derivatives have been shown to inhibit the growth of liver cancer cells (HepG2) and reduce the production of inflammatory markers like tumor necrosis factor-alpha (TNF-α). nih.gov
Radioprotection: Second-generation piperazine derivatives are being developed as potent radioprotective agents. rsc.org These compounds have shown enhanced efficacy and reduced toxicity compared to existing agents like amifostine, offering significant potential in mitigating the harmful effects of radiation exposure. rsc.org
Table 1: Examples of Novel Biological Targets for Piperazine Derivatives
| Therapeutic Area | Biological Target/Application | Research Finding | Source |
|---|---|---|---|
| Psychiatry | 5-HT1A Receptor | Designed derivatives show high affinity, suggesting potential antidepressant activity. | tandfonline.com |
| Oncology | HepG2 Cancer Cells | Novel derivatives effectively restrained the growth of HepG2 cells in a dose-dependent manner. | nih.gov |
| Radiation Countermeasures | DNA Damage Mitigation | New derivatives demonstrate superior safety profiles and pronounced radioprotective effects against DNA damage compared to amifostine. | rsc.org |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Piperazine compounds demonstrated noteworthy anti-inflammatory activity by inhibiting TNF-α generation. | nih.gov |
Applications in Neglected Tropical Diseases Beyond Traditional Helminthiasis
The search for new treatments for neglected tropical diseases (NTDs) has identified piperazine derivatives as promising candidates. Their activity extends beyond common intestinal worms to more complex parasitic infections.
Chagas Disease: Caused by the parasite Trypanosoma cruzi, Chagas disease is a major health problem in Latin America. nih.gov Scientists have identified and are optimizing a series of disubstituted piperazines that show good potency against the T. cruzi parasite. nih.gov Other research has focused on piperazine-containing compounds that act as irreversible inhibitors of cruzain, a critical protease for the parasite. nih.gov
Malaria and African Trypanosomiasis: Screening of compound libraries has identified piperazine derivatives with activity against Plasmodium falciparum (the parasite that causes malaria) and Trypanosoma brucei (the parasite that causes African sleeping sickness). nih.gov These compounds often target essential parasite enzymes, such as proteases. nih.gov
Development of Advanced Piperazine-Containing Materials and Polymers for Biomedical Research
The unique chemical properties of piperazine also make it a valuable component in the development of advanced materials for biomedical applications. nih.gov Its biocompatibility and stability are key advantages in this field. udayton.edu
Researchers are creating novel piperazine-based polymers with specialized functions:
Antimicrobial Polymers: Piperazine can be incorporated into polymers that exhibit significant antimicrobial activity. nih.govrsc.org For example, a biocompatible piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) showed notable activity against E. coli and S. aureus. nih.govrsc.org These materials could be used to create surfaces that repel bacteria on biomedical devices. nih.govrsc.org
Metallopolymers for Bioengineering: Scientists have synthesized piperazine-based thermoplastic polyesters that can be coordinated with metal ions like Ruthenium(III) and Iron(III). udayton.eduudayton.edu This creates metallopolymers with degradable properties, which could be highly valuable for creating dynamic scaffolds for tissue engineering and other biomedical research applications. udayton.eduudayton.edu The inclusion of metals in the polymer backbone can create a self-hydrolytic degradation mechanism. udayton.edu
Table 2: Piperazine-Containing Polymers in Biomedical Research
| Polymer Type | Key Components | Potential Application | Source |
|---|---|---|---|
| Antimicrobial Polymer | Piperazine, Ethylenediaminetetraacetic dianhydride (EDTAD) | Bacterial repellence on biomedical materials. | nih.govrsc.org |
| Metallopolymer | Poly(alkyl piperazine succinate) diols, Hexamethylene diisocyanate, Ru(III) or Fe(III) ions | Degradable scaffolds for tissue engineering. | udayton.eduudayton.edu |
Integration of Artificial Intelligence and Machine Learning in Piperazine Research
The discovery and development of new drugs is a long and costly process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new therapeutic compounds. mdpi.combpasjournals.com These technologies are particularly well-suited to exploring the vast chemical space of piperazine derivatives.
Predictive Modeling for Drug Discovery and Optimization
AI and ML algorithms can analyze massive datasets to predict the properties of molecules before they are even synthesized. mdpi.comastrazeneca.com For piperazine research, this means:
Virtual Screening: Machine learning models, such as graph neural networks, can screen virtual libraries containing millions of potential piperazine derivatives to identify those with the highest probability of being effective and safe. astrazeneca.com This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. astrazeneca.com
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel piperazine compounds. nih.govastrazeneca.com This helps researchers prioritize candidates with favorable drug-like properties early in the discovery process, reducing the high failure rates in later stages. nih.gov
Data-Driven Insights into Structure-Activity Relationships
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to medicinal chemistry. researchgate.net AI and ML can uncover complex patterns in SAR data that may not be apparent to human researchers. nih.gov
Enhanced SAR Analysis: By analyzing data from previously synthesized piperazine derivatives, ML algorithms can identify the specific structural modifications that lead to desired biological effects. nih.gov This provides data-driven insights that guide the rational design of more potent and selective molecules. nih.gov
De Novo Drug Design: Generative AI models can design entirely new piperazine-based molecules that are optimized for a specific biological target and desired pharmacological profile. mdpi.com This approach has the potential to dramatically accelerate the discovery of innovative medicines. mdpi.com
Green Chemistry Approaches in Piperazine Synthesis
The synthesis of piperazine and its derivatives is an area of active research, with a growing emphasis on the principles of green chemistry. These approaches aim to develop more environmentally benign and efficient synthetic routes by minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
Several innovative strategies are being explored to achieve these goals. These include the use of alternative energy sources, the development of novel catalytic systems, and the implementation of more sustainable reaction media. A summary of some prominent green chemistry approaches is presented below.
| Green Chemistry Approach | Description | Key Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Significant reduction in reaction times, improved yields, and often milder reaction conditions compared to conventional heating. mdpi.comnih.gov |
| Photoredox Catalysis | Employs visible light to drive chemical transformations using a photocatalyst. | Offers a sustainable method for C-H functionalization of piperazines, avoiding harsh reagents and enabling reactions under mild conditions. mdpi.comorganic-chemistry.org |
| Use of Green Solvents | Involves replacing traditional volatile organic compounds with more environmentally friendly alternatives such as water or ionic liquids. | Reduces the environmental impact associated with solvent use and disposal. researchgate.net |
| Catalyst-Free Synthesis | Aims to develop synthetic routes that do not require a catalyst, thereby simplifying purification processes and reducing waste. | Eliminates the need for potentially toxic and expensive catalysts. researchgate.net |
| Multi-component Reactions | Combines three or more reactants in a single step to form a complex product. | Increases efficiency by reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.net |
Detailed research findings have demonstrated the viability of these approaches. For instance, microwave-assisted synthesis has been shown to produce monosubstituted piperazine derivatives in comparable yields and purity to conventional methods but in significantly shorter timeframes. mdpi.com Similarly, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, a transformation that is challenging using traditional methods. mdpi.comresearchgate.net This approach allows for the introduction of various substituents onto the piperazine ring under mild conditions, often using organic dyes or iridium-based complexes as photocatalysts. mdpi.com
Role of Piperazine in Fundamental Understanding of Cyclic Amine Chemistry
The relatively simple and symmetrical structure of piperazine makes it an excellent model compound for studying the fundamental principles of cyclic amine chemistry. Its unique features, including the presence of two nitrogen atoms in a six-membered ring, provide a rich platform for investigating conformational dynamics, electronic effects, and reactivity.
The protonation state of piperazine is another critical aspect that influences its chemical behavior. With two basic nitrogen atoms, piperazine can exist in unprotonated, monoprotonated, or diprotonated forms depending on the pH of the environment. academie-sciences.frwikipedia.org The pKa values of the two nitrogen atoms are significantly influenced by the substituents on the ring, which can have a profound impact on the molecule's solubility, lipophilicity, and its ability to interact with biological targets. nih.govnih.gov Understanding these protonation equilibria is fundamental for the rational design of piperazine-containing molecules with specific physicochemical properties. academie-sciences.frrsc.org
Furthermore, piperazine serves as a model for investigating the nucleophilicity of cyclic amines. The reactivity of the nitrogen atoms is a key determinant in many chemical transformations. Studies on piperazine and its derivatives help to elucidate how factors such as steric hindrance, electronic effects of substituents, and protonation state affect the nucleophilic character of the amine groups. This knowledge is crucial for predicting and controlling the outcomes of reactions involving cyclic diamines.
The research into these fundamental aspects of piperazine chemistry not only deepens our theoretical understanding but also has practical implications. For example, a thorough grasp of its conformational flexibility and protonation behavior is essential for designing piperazine-based compounds with optimized pharmacokinetic and pharmacodynamic profiles in medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. How can observational studies be designed to investigate maternal and neonatal outcomes in Antepar (placenta previa) cases?
- Methodological Answer : Observational studies should focus on retrospective cohort designs, leveraging hospital records to compare groups with and without antepartum hemorrhage (APH). Key variables include cervical length (measured via transvaginal ultrasound), placental position (complete vs. partial previa), and prior uterine artery embolization history. Confounding factors like maternal age, parity, and cesarean history must be controlled using multivariate logistic regression . Ensure ethical approval for human subject data usage and adhere to standardized reporting guidelines (e.g., STROBE) for transparency .
Q. What are the primary risk factors for APH in this compound patients, and how are they quantified?
- Methodological Answer : Risk factors include short cervical length (OR: 0.972), complete placenta previa (OR: 2.121), and prior uterine artery embolization (OR: 11.706). These are identified through logistic regression analysis of retrospective cohorts. Researchers should validate these associations by replicating studies across diverse populations and adjusting for covariates like gestational age and comorbidities .
Q. How should a literature review on this compound complications be structured to identify research gaps?
- Methodological Answer : Use systematic review frameworks (PRISMA) to screen databases like PubMed and EMBASE. Keywords: "placenta previa," "antepartum hemorrhage," "risk factors." Categorize findings by maternal outcomes (e.g., hemorrhage severity), neonatal outcomes (e.g., preterm birth), and methodological limitations (e.g., sample size biases). Highlight discrepancies in reported risk ratios and propose hypotheses for validation .
Q. What ethical considerations are critical when conducting human subject research on this compound?
- Methodological Answer : Obtain informed consent detailing risks (e.g., blood loss, preterm delivery) and benefits (e.g., improved clinical guidelines). Protect participant anonymity in retrospective data. Include an ethics committee review of protocols, especially for vulnerable populations (e.g., high-risk pregnancies). Reference frameworks like the Declaration of Helsinki .
Advanced Research Questions
Q. How can conflicting data on placental previa outcomes be resolved in meta-analyses?
- Methodological Answer : Apply sensitivity analysis to assess heterogeneity sources (e.g., study design, population demographics). Use random-effects models to account for variability. For example, discrepancies in APH risk ratios may arise from differing definitions of "complete previa" across studies. Address these by harmonizing inclusion criteria and conducting subgroup analyses .
Q. What multivariate statistical approaches are suitable for analyzing this compound-related outcomes?
- Methodological Answer : Cox proportional hazards models can evaluate time-to-event outcomes (e.g., gestational age at delivery). For binary outcomes (e.g., APH incidence), use logistic regression with interaction terms to explore effect modifiers (e.g., cervical length × placental position). Validate models using bootstrapping or cross-validation to prevent overfitting .
Q. How can methodological transparency be ensured in this compound studies to facilitate replication?
- Methodological Answer : Publish detailed protocols, including ultrasound measurement techniques (e.g., cervical length protocols) and criteria for placental classification. Share de-identified datasets and analysis code via repositories like Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and report limitations (e.g., retrospective bias) explicitly .
Q. What longitudinal study designs are effective for tracking this compound complications across trimesters?
- Methodological Answer : Implement prospective cohort studies with repeated measures (e.g., monthly ultrasounds to monitor placental migration). Use mixed-effects models to account for individual variability over time. Collaborate with multi-center networks to enhance sample size and generalizability. Address attrition bias through rigorous follow-up protocols .
Data Presentation and Analysis
-
Example Table : Key Risk Factors for APH in Placenta Previa
Risk Factor Odds Ratio (95% CI) Study Design Complete Placenta Previa 2.121 (1.208–3.732) Retrospective Cohort Cervical Length <3cm 0.972 (0.952–0.993) Multivariate Analysis Prior Uterine Embolization 11.706 (1.424–96.195) Case-Control Source: Adapted from
Key Considerations for Rigorous Research
- Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to refine questions (e.g., "In placenta previa patients (P), does cervical cerclage (I) reduce APH risk (O) compared to bed rest (C)?").
- Bias Mitigation : Employ blinding in ultrasound assessments and randomization in intervention studies.
- Reproducibility : Pre-register hypotheses on platforms like ClinicalTrials.gov and report negative findings to combat publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
